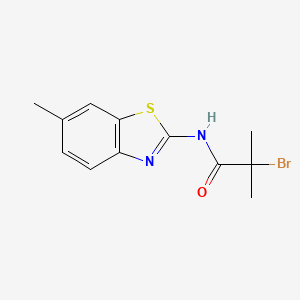

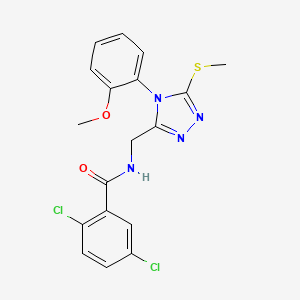

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is likely an organic compound given its structure. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a propanamide group, which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has a variety of applications in scientific research. It has been used as a starting material in the synthesis of various compounds, as well as a ligand for coordination chemistry. It has also been used as an inhibitor of certain enzymes such as glycogen phosphorylase and as an activator of certain proteins such as c-Myc. In addition, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been used to study the effects of protein-protein interactions, as well as the effects of small-molecule inhibitors on protein-protein interactions.

Mechanism of Action

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to act as an inhibitor of certain enzymes, such as glycogen phosphorylase, and as an activator of certain proteins, such as c-Myc. In the case of glycogen phosphorylase, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In the case of c-Myc, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide binds to the protein, causing it to become active.

Biochemical and Physiological Effects

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as glycogen phosphorylase, and to activate certain proteins, such as c-Myc. In addition, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient starting material for various experiments. Additionally, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on biological systems. However, 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide is not widely available and can be expensive to purchase.

Future Directions

There are a variety of potential future directions for research involving 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide. One potential direction is to further study the effects of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide on various biological systems, such as its effects on inflammation, cancer, and fungal infections. Additionally, further research could be conducted to determine the optimal concentrations of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide for various applications. Finally, further research could be conducted to develop more efficient and cost-effective synthesis methods for 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide.

Synthesis Methods

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamidethyl-N-benzothiazolylpropionamide can be synthesized through a two-step process. The first step involves the reaction of 6-methyl-1,3-benzothiazol-2-thiol with bromoacetyl bromide. This reaction yields a mixture of 2-bromo-2-methyl-N-benzothiazolylpropionamide and 2-bromo-2-methyl-N-benzothiazolylpropionamide ethyl ester. The second step involves the hydrolysis of the ester to yield the desired product.

Safety and Hazards

Properties

IUPAC Name |

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKRWUUZQJZDDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)

![Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2394860.png)

![5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole](/img/structure/B2394863.png)

![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)

![N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2394870.png)

![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)

![6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2394875.png)